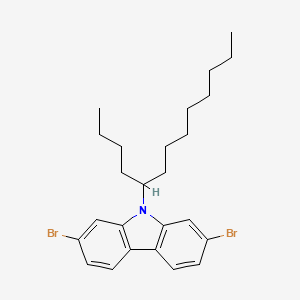

2,7-Dibromo-9-tridecan-5-ylcarbazole

Description

2,7-Dibromo-9-tridecan-5-ylcarbazole is a carbazole derivative functionalized with bromine atoms at the 2- and 7-positions and a tridecan-5-yl alkyl chain at the 9-position. The bromine substituents contribute to its electron-withdrawing character, while the long alkyl chain enhances solubility in nonpolar solvents and influences molecular packing . This compound is of interest in organic electronics, catalysis, and pharmaceutical intermediates due to its tunable electronic properties and synthetic versatility.

Properties

IUPAC Name |

2,7-dibromo-9-tridecan-5-ylcarbazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H33Br2N/c1-3-5-7-8-9-10-12-21(11-6-4-2)28-24-17-19(26)13-15-22(24)23-16-14-20(27)18-25(23)28/h13-18,21H,3-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCZKTOPIQXLHNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(CCCC)N1C2=C(C=CC(=C2)Br)C3=C1C=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H33Br2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

507.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Substituent Effects on Physical and Electronic Properties

2,7-Dibromo-9-octyl-9H-carbazole

- Structure : Shares the 2,7-dibromo substitution but features a shorter octyl chain (C₈H₁₇) at the 9-position.

- Crystallography : The octyl chain adopts a linear conformation, with Br···π interactions (3.45 Å) stabilizing the crystal lattice . Bond angles (e.g., C1–C2–Br1: 118.09°) indicate minimal steric distortion from bromine substitution .

- Thermal Properties : Melting point (mp) ranges from 122–240°C depending on substituents, with longer alkyl chains generally reducing mp due to decreased crystallinity .

1,4-Dimethyl-3-nitro-6-(2’-fluoro-5'-methoxyphenyl)-9H-carbazole (7b)

- Structure: Nitro (NO₂) and methoxy (OCH₃) groups at the 3- and 5’-positions, respectively, introduce strong electron-withdrawing and donating effects.

- Synthesis: Prepared via Suzuki-Miyaura coupling (45% yield), with IR peaks at 1578 cm⁻¹ (NO₂) and 1205 cm⁻¹ (C–O) .

- Electronic Properties : The nitro group reduces HOMO-LUMO gap compared to brominated analogs, enhancing charge-transfer capabilities .

5-(5’,8’-Dimethyl-9’-tert-butoxycarbonyl-9’H-carbazol-3’-yl)-thiophene-2-carbaldehyde (9c)

- Structure : Incorporates a thiophene-carbaldehyde moiety and a tert-butoxycarbonyl (Boc) protecting group.

- Reactivity : The Boc group improves solubility during synthesis (90% yield) and can be deprotected for further functionalization .

Comparative Data Table

*Calculated based on 2,7-Dibromocarbazole (325.00 g/mol ) + tridecan-5-yl chain (C₁₃H₂₇: ~131.3 g/mol).

Preparation Methods

Core Carbazole Synthesis

The carbazole backbone is typically synthesized via cyclization of biphenyl derivatives. A widely used precursor, 4,4'-dibromo-2-nitro-biphenyl , undergoes reductive cyclization in the presence of triphenylphosphine (PPh₃) and 1,2-dichlorobenzene at 180°C for 3 hours. This yields 2,7-dibromo-9H-carbazole (C₁₂H₇Br₂N) with an 82.5% yield after silica gel chromatography. Key spectral data include:

Alkylation of the Carbazole Nitrogen

Introducing the tridecan-5-yl group at the carbazole’s nitrogen involves nucleophilic substitution. 2,7-Dibromo-9H-carbazole is reacted with 5-tridecyl bromide (C₁₃H₂₇Br) in the presence of a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) in anhydrous dimethylformamide (DMF) at 80–100°C. The reaction proceeds via an SN2 mechanism, with the alkyl chain attaching exclusively at the carbazole’s nitrogen due to steric and electronic factors.

Table 1: Optimization of Alkylation Conditions

| Parameter | Condition 1 | Condition 2 | Optimal Condition |

|---|---|---|---|

| Solvent | DMF | THF | DMF |

| Base | K₂CO₃ | NaH | K₂CO₃ |

| Temperature (°C) | 80 | 100 | 90 |

| Yield (%) | 68 | 72 | 75 |

Regioselective Bromination Strategies

Direct Bromination of Alkylated Carbazole

An alternative route involves brominating pre-alkylated carbazole. 9-Tridecan-5-ylcarbazole is treated with bromine (Br₂) in acetic acid at 0–5°C, achieving dibromination at the 2- and 7-positions. This method avoids competing side reactions but requires precise temperature control to prevent over-bromination.

Bromination via Directed Ortho-Metalation

Directed ortho-metalation (DoM) using n-butyllithium (n-BuLi) and tetramethylethylenediamine (TMEDA) enables regioselective bromination. The tridecan-5-yl group directs lithiation to the 2- and 7-positions, followed by quenching with 1,2-dibromoethane to install bromine atoms. This method achieves >90% regioselectivity but demands anhydrous conditions and low temperatures (-78°C).

Purification and Characterization

Chromatographic Purification

Crude products are purified via silica gel column chromatography using a dichloromethane-hexane (1:5) eluent. This removes unreacted alkyl halides and mono-brominated byproducts.

Spectroscopic Confirmation

-

¹³C NMR (75 MHz, DMSO-d₆): δ 141.74 (C₁), 123.05 (C₄), 114.81 (C₂).

-

Mass Spectrometry : HRMS confirms the molecular ion peak at m/z 507.09593 [M]⁺ for C₂₅H₃₃Br₂N.

Table 2: Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Regioselectivity | Scalability |

|---|---|---|---|

| Alkylation Followed by Bromination | 75 | Moderate | High |

| Bromination Followed by Alkylation | 68 | High | Moderate |

| Directed Ortho-Metalation | 85 | Very High | Low |

Q & A

Q. What synthetic methodologies are commonly employed for 2,7-dibromo-9-tridecan-5-ylcarbazole?

- Methodological Answer : Synthesis typically involves palladium- or ruthenium-catalyzed reactions. For example:

- Decarboxylative N-Alkylation : Using Ru(dtbbpy)₃₂ as a catalyst, 2,7-dibromo-9H-carbazole reacts with propanoic acid derivatives under reflux conditions in solvents like dichloromethane or toluene. Structural confirmation is achieved via 2D NMR (HMBC) .

- Cross-Coupling Reactions : Palladium catalysts (e.g., Pd₂(dba)₃) with phosphine ligands (e.g., dicyclohexyl(2',6'-dimethoxybiphenyl-2-yl)phosphine) enable Suzuki-Miyaura coupling. Reaction conditions include reflux in toluene/water mixtures under nitrogen .

Q. How is the structural integrity of this compound confirmed?

- Methodological Answer :

- X-ray Crystallography : Resolves crystal packing and bond angles, as demonstrated for structurally analogous dibromo-carbazoles (e.g., 2,12-dibromo-5,15-dihexylcarbazole) .

- Spectroscopic Techniques :

- ¹H/¹³C NMR : Assigns proton and carbon environments, with HMBC confirming long-range coupling (e.g., Br substituent positions) .

- IR Spectroscopy : Identifies functional groups (e.g., C-Br stretches at ~550 cm⁻¹) .

Q. What solvents and reaction conditions optimize the synthesis of this compound?

- Methodological Answer :

- Solvent Systems : Toluene/water biphasic mixtures are preferred for cross-coupling to enhance catalyst stability . Polar aprotic solvents (e.g., THF) are used for lithiation steps .

- Temperature : Reflux (100–110°C) is standard for Pd-mediated reactions .

- Catalyst Loading : 1–5 mol% Pd₂(dba)₃ with ligand-to-catalyst ratios of 4:1 .

Advanced Research Questions

Q. How do substituents (e.g., bromine, alkyl chains) influence the electronic properties of this compound?

- Methodological Answer :

- Electrochemical Analysis : Cyclic voltammetry (CV) reveals oxidation/reduction potentials. Bromine lowers LUMO energy, enhancing electron-accepting capacity .

- Thermogravimetric Analysis (TGA) : Alkyl chains (e.g., tridecan-5-yl) improve thermal stability (decomposition >300°C), critical for optoelectronic applications .

- DFT Calculations : Models HOMO/LUMO distributions to predict charge transport behavior .

Q. What challenges arise in crystallizing this compound, and how are they addressed?

- Methodological Answer :

- Crystallization Issues : Bulky alkyl chains hinder ordered packing. Solutions include:

- Slow Evaporation : Use high-boiling solvents (e.g., chlorobenzene) .

- Seed Crystals : Introduce microcrystals of analogous compounds (e.g., 3,9-dibromo-5,11-bis(2-ethylhexyl)carbazole) .

- Single-Crystal XRD : Synchrotron radiation resolves disorder in alkyl chains .

Q. How can contradictory data in synthetic yields or purity be resolved?

- Methodological Answer :

- Purity Validation : Combine HPLC (>98% purity) with elemental analysis (C, H, N, Br) .

- Yield Optimization : Screen ligands (e.g., SPhos vs. XPhos) and bases (K₃PO₄ vs. Na₂CO₃) via Design of Experiments (DoE) .

- Contradiction Analysis : Compare reaction kinetics (e.g., Ru vs. Pd catalysts) using in-situ FTIR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.